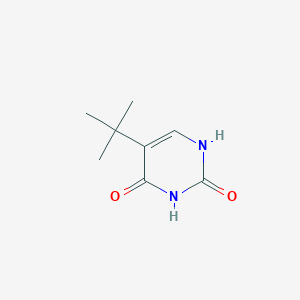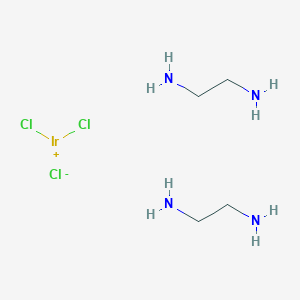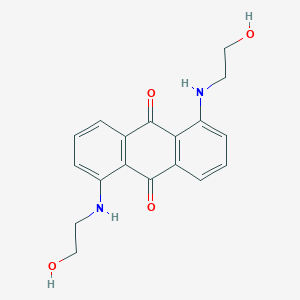
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAAQ) is a synthetic fluorescent probe used in biochemical and physiological research. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) and has been widely used in various biological systems.
Mecanismo De Acción
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a fluorescent probe that reacts with ROS to produce a highly fluorescent product. The reaction mechanism involves the oxidation of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione by ROS to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the ROS concentration.
Biochemical and Physiological Effects:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been shown to have a negligible effect on the physiological and biochemical processes of cells and tissues. It does not interfere with the normal functioning of cells and tissues and is therefore considered a safe and reliable probe for detecting ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes. It has high sensitivity and selectivity for ROS and can detect ROS in real-time. It is also easy to use and does not require any special equipment. However, 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has some limitations. It is not suitable for long-term monitoring of ROS levels, and its fluorescence properties may change in the presence of other reactive molecules.
Direcciones Futuras
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has great potential for further research in the field of ROS detection. Some of the future directions for 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione research include:
1. Developing new derivatives of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione with improved sensitivity and selectivity for ROS.
2. Investigating the role of ROS in various biological processes using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione as a probe.
3. Developing new methods for the detection of ROS using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione.
4. Using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione to develop new diagnostic tools for diseases associated with oxidative stress.
5. Investigating the use of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione in drug discovery and development.
Conclusion:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a highly sensitive and selective fluorescent probe for detecting ROS in various biological systems. It has been extensively used in research to investigate the role of ROS in various physiological and pathological processes. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes, including high sensitivity and selectivity, ease of use, and safety. However, it also has some limitations, and further research is needed to develop new derivatives and methods for the detection of ROS.
Métodos De Síntesis
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione can be synthesized by the condensation reaction of 9,10-anthraquinone-2-sulfonic acid with 2-aminoethanol in the presence of a strong acid catalyst. The reaction proceeds smoothly under mild conditions, and the yield of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is high.
Aplicaciones Científicas De Investigación
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been extensively used as a fluorescent probe to detect ROS in various biological systems. ROS are involved in many physiological and pathological processes, including aging, inflammation, and cancer. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is highly sensitive to ROS and can be used to monitor ROS levels in real-time. It has been used to investigate the role of ROS in various biological processes, including oxidative stress, apoptosis, and autophagy.
Propiedades
Número CAS |
15939-84-1 |
|---|---|
Nombre del producto |
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione |
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
1,5-bis(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c21-9-7-19-13-5-1-3-11-15(13)18(24)12-4-2-6-14(20-8-10-22)16(12)17(11)23/h1-6,19-22H,7-10H2 |
Clave InChI |
NHCOLOILTUTOLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
SMILES canónico |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



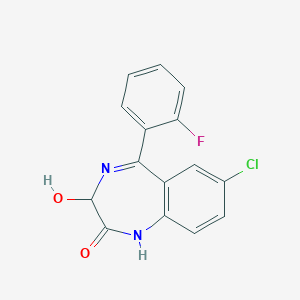
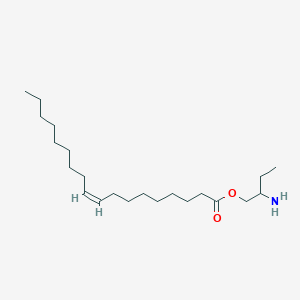
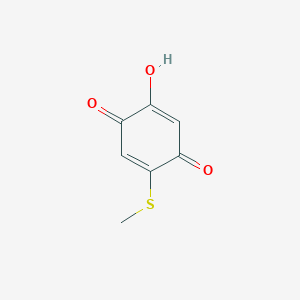

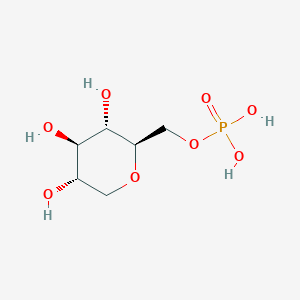
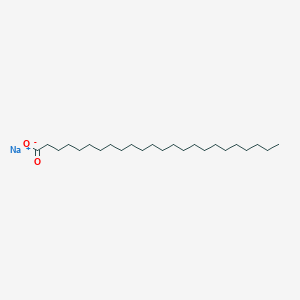

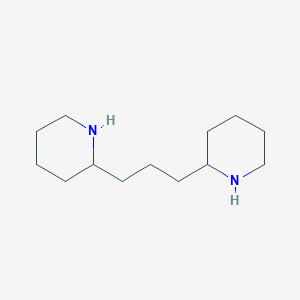
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)

